An In-depth Technical Guide to the Physical Properties of 2,3-Dichloro-4,5-difluorobenzonitrile
An In-depth Technical Guide to the Physical Properties of 2,3-Dichloro-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 2,3-dichloro-4,5-difluorobenzonitrile, a halogenated aromatic nitrile of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific isomer, this document also presents data for structurally related compounds to offer a comparative context. Furthermore, it outlines standardized experimental protocols for the determination of key physical properties and includes visualizations of a representative synthetic pathway and an experimental workflow.
Core Physical Properties of 2,3-Dichloro-4,5-difluorobenzonitrile
2,3-Dichloro-4,5-difluorobenzonitrile is a polysubstituted aromatic compound with the chemical formula C₇HCl₂F₂N. As a versatile synthetic intermediate, its physical properties are crucial for its application in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]
Identifier:
| Property | Value |
| CAS Number | 908123-82-0 |
| Molecular Formula | C₇HCl₂F₂N |
| Molecular Weight | 208.00 g/mol |
Available Data:
| Property | Value | Source |
| Appearance | White to light yellow solid | Angene Chemical |
| Storage Temperature | Room Temperature | Angene Chemical |
Comparative Physical Properties of Isomeric Dichlorodifluorobenzonitriles
To provide a frame of reference, the following table summarizes the physical properties of structurally similar dichlorodifluorobenzonitrile isomers. It is crucial to note that these values are for comparative purposes only and may not be representative of 2,3-dichloro-4,5-difluorobenzonitrile.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,4-Dichloro-5-fluorobenzonitrile | 128593-93-1 | 192.00 | 76-80 | Not Available |
| 2,6-Dichloro-4-fluorobenzonitrile | 1473423-59-4 | 190.00 | Not Available | Not Available |
| 3,5-Dichloro-2-fluorobenzonitrile | Not Available | 192.00 | Not Available | Not Available |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of key physical properties of aromatic nitriles like 2,3-dichloro-4,5-difluorobenzonitrile.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
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Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination (Microscale Method)
For small quantities of a liquid, the micro boiling point determination is a suitable method.
Methodology:
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Sample Preparation: A small volume (a few microliters) of the liquid sample is placed in a small-diameter test tube (e.g., a Durham tube).
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Capillary Inversion: A sealed-end capillary tube is inverted and placed into the liquid in the test tube.
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Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
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Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.
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Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.
Solubility Determination
The solubility of a compound in various solvents provides insights into its polarity and the presence of functional groups.
Methodology:
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Solvent Selection: A range of solvents of varying polarities is chosen (e.g., water, ethanol, acetone, toluene, hexane).
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Sample and Solvent Addition: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube, and a measured volume of the solvent (e.g., 1 mL) is added.
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Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute).
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Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is classified as soluble in that solvent at that concentration. If not, it is classified as insoluble or partially soluble.
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Qualitative Solubility Classification: The process is repeated with different solvents to create a solubility profile. For acidic or basic compounds, solubility in aqueous acid or base can also be tested to provide further information about their functional groups.
Visualizations
Synthetic Pathway
The following diagram illustrates a hypothetical synthetic pathway where 2,3-dichloro-4,5-difluorobenzonitrile serves as a key intermediate in the synthesis of a potential bioactive molecule. Substituted benzonitriles are versatile precursors in the synthesis of a wide range of biologically active compounds.[2][3][4]
Caption: Synthetic pathway for a bioactive molecule.
Experimental Workflow
This diagram outlines a logical workflow for the characterization of the physical properties of a newly synthesized compound like 2,3-dichloro-4,5-difluorobenzonitrile.
Caption: Workflow for physical property characterization.
References
- 1. angenechemical.com [angenechemical.com]
- 2. researchgate.net [researchgate.net]
- 3. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
